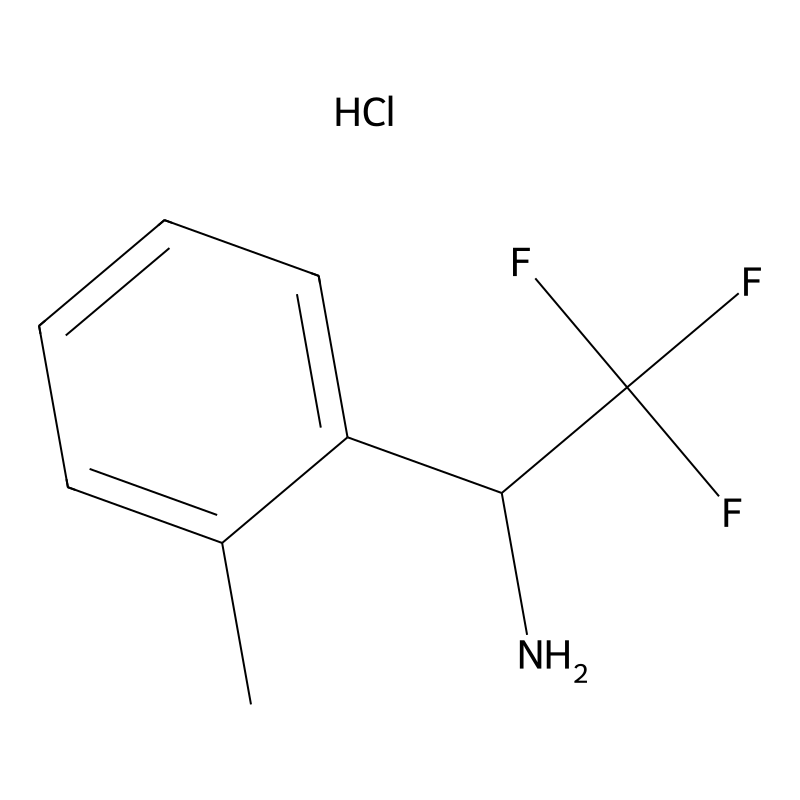2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of approximately 225.64 g/mol. It is characterized by the presence of trifluoromethyl and o-tolyl groups, which contribute to its unique properties and reactivity. This compound appears as a solid and is typically stored under inert atmospheric conditions to maintain its stability and purity, which is generally around 95% .
There is no current scientific literature available on the mechanism of action of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride.
Chemical Properties
,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride is an organic compound with the chemical formula C9H11ClF3N. It is the hydrochloride salt of a primary amine with a trifluoromethyl group and an ortho-tolyl (methylphenyl) group attached to the central carbon atom.
Potential Applications in Scientific Research
- Medicinal Chemistry: The presence of the amine group and the trifluoromethyl group are common features in many pharmaceuticals. Research in this area might involve investigation as a potential building block for drug design or as a tool molecule to probe biological processes.
- Materials Science: Fluorinated aromatic compounds can have interesting properties for applications in materials science. Research could explore this compound's potential use in the development of new materials [].
The reactivity of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride can be attributed to the presence of the trifluoromethyl group, which often participates in nucleophilic substitution reactions. The compound can undergo various chemical transformations, including:
- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
- Reduction reactions: The compound may be reduced to yield corresponding amines or other derivatives.
- Acid-base reactions: As a hydrochloride salt, it can easily dissociate in solution, allowing for acid-base chemistry.
These reactions make 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride a valuable intermediate in organic synthesis.
The synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride typically involves several steps:
- Formation of the o-tolyl derivative: Starting from o-toluidine or related compounds.
- Introduction of trifluoromethyl group: This can be achieved through various fluorination methods, such as using trifluoroacetic anhydride or other fluorinating agents.
- Formation of the hydrochloride salt: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.
These synthetic routes allow for the production of high-purity samples suitable for research and application.
The applications of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride include:
- Chemical research: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biological studies: Investigating its effects on biological systems due to its unique structural features.
- Material science: Potential use in developing new materials with enhanced properties due to the presence of fluorine atoms.
Its versatility makes it a valuable compound in various scientific fields.
Interaction studies involving 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that compounds with similar structures may interact with:
- Serotonin receptors: Potential implications for mood regulation and antidepressant activity.
- Enzymatic pathways: Investigating how this compound might inhibit or activate specific enzymes involved in metabolic processes.
Further research is needed to fully understand these interactions and their implications for drug design.
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride | Para-substituted tolyl group | Different receptor binding profile |
| 4-Methylphenyltrifluoromethylmethanol | Trifluoromethyl group with alcohol functionality | Potential use in solvent applications |
| N,N-Dimethyl-2,2,2-trifluoroethylamine | Dimethylated amine structure | Enhanced lipophilicity compared to o-tolyl variant |
These compounds highlight the uniqueness of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride due to its specific o-tolyl substitution pattern and trifluoromethyl group that influence its reactivity and biological activity.








